1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE
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Overview
Description
1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
The synthesis of 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The piperidine ring can undergo oxidation to form piperidinones or other oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, strong acids or bases, and specific solvents to control the reaction environment .
Scientific Research Applications
1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE depends on its specific application and the biological targetThese interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]PIPERIDINE can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
1-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c17-13-11-16(20(21)22)15(19-9-5-2-6-10-19)12-14(13)18-7-3-1-4-8-18/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPXHZVYFLFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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